2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Overview
Description
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenoxy group, a thiazolidinone moiety, and a fluorophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be synthesized by reacting ethyl acetoacetate with thiourea under acidic conditions to form 3-ethyl-2,4-dioxo-1,3-thiazolidine.
Bromination of Phenol: The phenol derivative is brominated using bromine in the presence of a suitable solvent like acetic acid to obtain 2-bromo-4-hydroxybenzaldehyde.
Condensation Reaction: The brominated phenol is then subjected to a condensation reaction with the thiazolidinone derivative in the presence of a base such as sodium hydroxide to form the intermediate compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The presence of the thiazolidinone ring, phenoxy group, and fluorophenyl acetamide moiety suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazolidinone ring may interact with enzymes or receptors, while the phenoxy and fluorophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-chlorophenyl)acetamide
- 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4S/c1-2-24-19(26)17(29-20(24)27)10-12-3-8-16(15(21)9-12)28-11-18(25)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,25)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBJCAFLMLFNG-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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